molecular formula C44H60N4O12 B1239790 Halichondramide CAS No. 113275-14-2

Halichondramide

Cat. No.: B1239790
CAS No.: 113275-14-2
M. Wt: 837 g/mol
InChI Key: PHNAXDMXCYGYGB-CCBJRTSDSA-N
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Description

Halichondramide is a trisoxazole-containing macrolide isolated from the marine sponge Chondrosia corticata. This compound has garnered significant attention due to its cytotoxic, antifungal, and antiproliferative activities against various cancer cells .

Scientific Research Applications

Halichondramide has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying macrolide synthesis and reactions.

    Biology: It serves as a tool for investigating cellular processes, such as actin filament disruption.

    Medicine: this compound exhibits potent anticancer properties, making it a candidate for cancer therapy. .

    Industry: Its antifungal properties make it useful in developing antifungal agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of halichondramide involves complex organic reactions. The key steps include the formation of the trisoxazole ring system and the macrolide structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of this compound. Most of the compound is obtained through extraction from marine sponges, which poses challenges for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Halichondramide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Mechanism of Action

Halichondramide exerts its effects through several mechanisms:

    Antimetastatic Activity: It suppresses the expression of phosphatase of regenerating liver-3 (PRL-3), which down-regulates the expression of phosphoinositide 3-kinase (PI3K) subunits p85 and p110.

    Antiproliferative Activity: It induces cell cycle arrest in the G2/M phase by up-regulating checkpoint proteins like p53 and GADD45α and down-regulating cyclin B1, cyclin A, CDC2, and CDC25C.

Comparison with Similar Compounds

Halichondramide is unique among trisoxazole-containing macrolides due to its potent antimetastatic and antiproliferative activities. Similar compounds include:

This compound stands out due to its specific molecular targets and pathways involved in its mechanism of action, making it a promising candidate for further research and development in cancer therapy .

Properties

CAS No.

113275-14-2

Molecular Formula

C44H60N4O12

Molecular Weight

837 g/mol

IUPAC Name

N-[(E)-11-[(13E,24Z)-16-hydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-enyl]-N-methylformamide

InChI

InChI=1S/C44H60N4O12/c1-27-13-9-10-17-40-45-33(24-57-40)43-47-34(25-59-43)44-46-32(23-58-44)42(56-8)30(4)35(51)15-11-14-31(50)21-41(53)60-39(27)22-38(55-7)28(2)18-19-36(52)29(3)37(54-6)16-12-20-48(5)26-49/h10-12,15,17,20,23-31,37-39,42,50H,9,13-14,16,18-19,21-22H2,1-8H3/b15-11+,17-10-,20-12+

InChI Key

PHNAXDMXCYGYGB-CCBJRTSDSA-N

Isomeric SMILES

CC1CC/C=C\C2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)/C=C/CC(CC(=O)OC1CC(C(C)CCC(=O)C(C)C(C/C=C/N(C)C=O)OC)OC)O)C)OC

SMILES

CC1CCC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)C=CCC(CC(=O)OC1CC(C(C)CCC(=O)C(C)C(CC=CN(C)C=O)OC)OC)O)C)OC

Canonical SMILES

CC1CCC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)C=CCC(CC(=O)OC1CC(C(C)CCC(=O)C(C)C(CC=CN(C)C=O)OC)OC)O)C)OC

Synonyms

HALI cpd
halichondramide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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